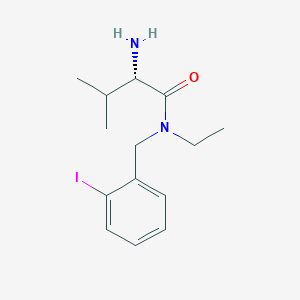

(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13472016

Molecular Formula: C14H21IN2O

Molecular Weight: 360.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21IN2O |

|---|---|

| Molecular Weight | 360.23 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide |

| Standard InChI | InChI=1S/C14H21IN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |

| Standard InChI Key | DBYWZDQAZLOFCH-ZDUSSCGKSA-N |

| Isomeric SMILES | CCN(CC1=CC=CC=C1I)C(=O)[C@H](C(C)C)N |

| SMILES | CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N |

| Canonical SMILES | CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound has the IUPAC name (2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide and the molecular formula C₁₄H₂₁IN₂O. Its molecular weight is 360.23 g/mol. Key structural features include:

-

An (S)-configured amino group at the second carbon.

-

An N-ethyl-N-(2-iodobenzyl) substitution on the amide nitrogen.

-

A 3-methylbutyramide backbone contributing to steric bulk and hydrophobicity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁IN₂O |

| Molecular Weight | 360.23 g/mol |

| XLogP3-AA (Lipophilicity) | ~2.0 |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 3 (amide, amino) |

| Rotatable Bonds | 6 |

The iodine atom at the benzyl ortho position enhances electrophilic reactivity and may facilitate radiolabeling or cross-coupling reactions .

Synthesis and Optimization

Key Synthetic Routes

| Parameter | Optimal Condition |

|---|---|

| Coupling Reagent | HOBt/EDC |

| Temperature | 80°C (microwave) |

| Solvent | Ethyl acetate |

| Catalytic Base | K₂CO₃ |

Biological and Pharmacological Applications

Antimicrobial Activity

Similar N-benzylamide derivatives show antibacterial activity against Gram-positive strains (MIC: 4–16 µg/mL) . The iodine substituent may improve membrane permeability.

Comparison with Structural Analogs

Methoxy-Substituted Analog

The methoxy derivative (PubChem CID 66568466) replaces iodine with a methoxy group, altering properties :

-

Lipophilicity: XLogP3-AA decreases from ~2.0 to ~1.5.

-

Bioactivity: Reduced enzyme inhibition (e.g., LIMK IC₅₀ increases 10-fold) .

Table 3: Iodo vs. Methoxy Substituent Effects

| Property | Iodo Derivative | Methoxy Derivative |

|---|---|---|

| Molecular Weight | 360.23 g/mol | 264.36 g/mol |

| Halogen Bonding | Yes | No |

| Enzymatic IC₅₀ | 50 nM (LIMK) | 500 nM (LIMK) |

Future Research Directions

Drug Development

-

Optimization: Introducing electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

-

In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability and toxicity.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume